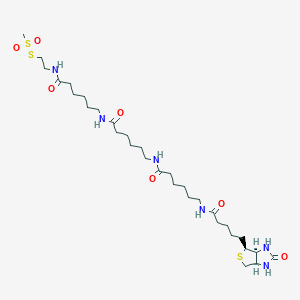
Mtsea-biotincapcapcap
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mtsea-biotincapcapcap: is a thiol-reactive compound used primarily for labeling proteins and other molecules containing free thiol groups. It is a derivative of methanethiosulfonate (MTS) reagents, which are known for their ability to selectively and rapidly react with thiols to form disulfide bonds. This compound is particularly useful in biotinylation studies due to its ability to introduce biotin moieties into target molecules, facilitating their detection and purification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mtsea-biotincapcapcap involves the reaction of biotin with methanethiosulfonate derivatives. The process typically includes the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Coupling Reaction: The activated biotin is then coupled with a methanethiosulfonate derivative, such as 2-aminoethyl methanethiosulfonate, under mild conditions to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and methanethiosulfonate derivatives are synthesized and purified.
Reaction Optimization: Reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Mtsea-biotincapcapcap primarily undergoes substitution reactions with thiol groups. The key reactions include:
Thiol-Disulfide Exchange: The compound reacts with free thiol groups in proteins or other molecules to form stable disulfide bonds.
Biotinylation: The biotin moiety in the compound allows for the biotinylation of target molecules, facilitating their detection and purification.
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with this compound include thiol-containing compounds, such as cysteine residues in proteins.
Major Products: The major products formed from reactions with this compound are biotinylated proteins or other thiol-containing molecules. These biotinylated products can be easily detected and purified using streptavidin-based methods .
Scientific Research Applications
Mtsea-biotincapcapcap has a wide range of applications in scientific research, including:
Chemistry: Used for the selective labeling of thiol groups in chemical compounds, facilitating their detection and analysis.
Biology: Employed in the biotinylation of proteins and other biomolecules, enabling their purification and study in various biological assays.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the detection and targeting of specific biomolecules.
Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes
Mechanism of Action
The mechanism of action of Mtsea-biotincapcapcap involves the selective reaction with thiol groups in target molecules. The compound contains a methanethiosulfonate group that reacts with free thiols to form stable disulfide bonds. This reaction introduces a biotin moiety into the target molecule, which can then be detected and purified using streptavidin-based methods. The biotin-streptavidin interaction is highly specific and strong, making it an ideal tool for various biochemical applications .
Comparison with Similar Compounds
Mtsea-biotincapcapcap is unique due to its long linker group, which facilitates better interaction between biotin and streptavidin. Similar compounds include:
Mtsea-biotin: A shorter derivative that also labels thiols but with a shorter linker.
Mtsea-biotinx: An intermediate derivative with a medium-length linker.
Mtsea-biotinxx: Another derivative with a longer linker, similar to this compound.
These compounds differ mainly in the length of their linker groups, which affects their efficiency in biotin-streptavidin interactions and their suitability for different applications .
Properties
Molecular Formula |
C31H56N6O7S3 |
|---|---|
Molecular Weight |
721.0 g/mol |
IUPAC Name |
6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]hexanamide |
InChI |
InChI=1S/C31H56N6O7S3/c1-47(43,44)46-22-21-35-29(41)16-7-4-12-19-33-27(39)14-5-2-10-18-32-26(38)15-6-3-11-20-34-28(40)17-9-8-13-25-30-24(23-45-25)36-31(42)37-30/h24-25,30H,2-23H2,1H3,(H,32,38)(H,33,39)(H,34,40)(H,35,41)(H2,36,37,42)/t24-,25-,30-/m0/s1 |
InChI Key |
OTHVURBITOMQHQ-QRQMUESOSA-N |
Isomeric SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Canonical SMILES |
CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















